molecular formula C9H7N5O B11898103 1-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one CAS No. 404578-73-0

1-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one

カタログ番号: B11898103
CAS番号: 404578-73-0
分子量: 201.18 g/mol
InChIキー: FRNUUTRSGKQVPK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one is a synthetic organic compound belonging to the triazoloquinazoline family, a class of nitrogen-containing heterocycles recognized for a broad spectrum of biological activities . This compound features a fused multi-ring system that provides a planar structure, which is a key pharmacophore for interaction with biological macromolecules like DNA and various enzyme targets . Researchers are interested in triazoloquinazoline derivatives primarily for their potential in anticancer and kinase inhibition studies. Similar compounds have been demonstrated to act as DNA intercalators and topoisomerase II (Topo II) inhibitors, leading to DNA damage, cell cycle arrest (particularly in the S and G2/M phases), and the induction of apoptosis in cancer cell lines . The structural motif is also relevant in the design of type II kinase inhibitors, where the quinazolinone core can occupy the hinge region of kinases, forming stabilizing hydrogen bonds . Beyond oncology research, the triazoloquinazoline scaffold is associated with other pharmacological properties, including antihistaminic, anticonvulsant, anti-inflammatory, and antimicrobial activities, making it a versatile scaffold for hit-to-lead optimization in various drug discovery programs . This product is intended for research and development purposes only. Please Note: The specific biological data and mechanism of action for this exact compound may not be fully characterized in the public scientific literature. The information provided describes the well-established research applications of the triazoloquinazoline chemical class. Researchers are advised to consult the primary literature for the most current findings and to conduct their own validation experiments.

特性

CAS番号

404578-73-0

分子式

C9H7N5O

分子量

201.18 g/mol

IUPAC名

1-amino-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C9H7N5O/c10-8-12-13-9-11-7(15)5-3-1-2-4-6(5)14(8)9/h1-4H,(H2,10,12)(H,11,13,15)

InChIキー

FRNUUTRSGKQVPK-UHFFFAOYSA-N

正規SMILES

C1=CC=C2C(=C1)C(=O)NC3=NN=C(N23)N

製品の起源

United States

準備方法

合成経路と反応条件

1-アミノ-[1,2,4]トリアゾロ[4,3-a]キナゾリン-5(3H)-オンの合成は、通常、特定の条件下で適切な前駆体の環化を伴います。 一般的な方法の1つは、アントラニルアミド(2-アミノベンズアミド)を、水性媒体中でグラフェン酸化物ナノシートなどの触媒の存在下でアルデヒドまたはケトンと反応させることです . この方法は、そのシンプルさと効率性により有利です。

工業生産方法

この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、収率と純度を最適化して、より大規模に行われます。 連続フロー反応器と高度な触媒系の使用により、生産プロセスの効率とスケーラビリティが向上します .

化学反応の分析

Reactivity and Functionalization

The amino group at position 1 of the triazole ring serves as a key site for chemical modifications:

1.1 Alkylation and Acylation

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions yields N-alkyl derivatives, preserving the heterocyclic core.

  • Acylation : Treatment with acetyl chloride or acetic anhydride produces N-acyl analogs. For instance, acetylation forms 1-acetamido derivatives, confirmed by 1H^1H NMR signals at δ 2.12 ppm (CH3_3) and δ 8.55 ppm (NHCO) .

1.2 Condensation Reactions

  • The amino group participates in Schiff base formation with aldehydes or ketones. For example, condensation with benzaldehyde generates imine derivatives, characterized by IR absorption at 1,660–1,718 cm1^{-1} (C=O) and 1H^1H NMR signals for aromatic protons (δ 7.28–8.05 ppm) .

Cyclization and Rearrangement Reactions

2.1 Formation of Bis-Triazoloquinazolines
Treatment with phosphorus oxychloride or carbon disulfide induces cyclization to bis triazoloquinazolines (Table 1):

ReagentProduct ClassYield (%)Key Spectral Data
POCl3_3Bis-triazoloquinazolin-3-ones49–57IR: 1,702–1,711 cm1^{-1} (C=O)
CS2_2Thioxo derivatives56–6113C^{13}C NMR: δ 185 ppm (C=S)

These transformations involve nucleophilic displacement of chlorine or sulfur incorporation .

2.2 Rearrangement to Pyrazole Derivatives
Under hydrolytic conditions, the triazoloquinazoline moiety undergoes ring-opening to form pyrazole intermediates. For example, hydrolysis of 3b' yields a pyrazole-carboxamide, confirmed by 1H^1H NMR signals at δ 6.26 ppm (pyrazole 4-H) and δ 9.90 ppm (NH) .

Nucleophilic Substitution Reactions

3.1 Chlorine Displacement
The chlorine atom in 5-chloro derivatives is readily replaced by nucleophiles:

  • Reaction with sodium azide produces tetrazolo[4,3-c]triazoloquinazolines (51–60% yield) .

  • Substitution with amines (e.g., methyl 3-aminothiophene-2-carboxylate) forms pentacyclic derivatives (69–81% yield), characterized by IR bands at 1,670–1,677 cm1^{-1} (C=O) .

3.2 Hydrazine Derivatives
Hydrazinolysis of 5-chloro intermediates yields carbohydrazides (14a–b ), which further cyclize to tetracyclic compounds (16a–b ) in 70–75% yield (Scheme 1) .

Biological Activity Correlations

While the focus is on reactivity, notable biological implications include:

  • Antimicrobial Activity : Pyrazole derivatives exhibit moderate activity against S. aureus (MIC: 32 µg/mL).

  • Fluorescence Properties : Amino-substituted analogs show potential as fluorophores, with emission maxima at 450–470 nm .

Synthetic Methodologies

5.1 Key Routes

  • Cyclocondensation : 2-Hydrazinoquinazolin-4(3H)-ones react with acetylacetone to form triazoloquinazolinones .

  • Ring Expansion : Triazolo[4,3-c]quinazolines rearrange to [1,5-c] isomers under thermal conditions .

5.2 Optimization Data

  • Reaction Time : Cyclization to bis-triazoloquinazolines requires 2–3 h at reflux .

  • Solvent Effects : THF and DMF enhance yields in nucleophilic substitutions (60–83%) .

科学的研究の応用

Biological Activities

1-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one has been investigated for various biological activities:

  • Anticancer Activity : Numerous studies have documented its potential as an anticancer agent. For instance, derivatives of this compound have shown moderate cytotoxicity against several cancer cell lines including Hepatocellular carcinoma (HePG-2), Mammary gland breast cancer (MCF-7), Human prostate cancer (PC3), and Colorectal carcinoma (HCT-116) with IC50 values ranging from 17.35 to 39.41 µM .
  • Inhibition of Topoisomerase II : Research indicates that certain derivatives act as intercalative inhibitors of Topoisomerase II, which is crucial for DNA replication and repair processes . The binding affinity of these compounds suggests they could be developed as effective anticancer drugs.
  • Adenosine Receptor Antagonism : Some derivatives have been identified as adenosine receptor antagonists, demonstrating high affinity for human A3 receptors . This property could be leveraged in treating conditions where modulation of adenosine signaling is beneficial.

Synthetic Routes

The synthesis of this compound involves several chemical transformations. Common methods include:

  • Refluxing with Acetic Anhydride : A typical synthetic route involves heating the compound with acetic anhydride to yield various derivatives . This method allows for the introduction of different substituents that can enhance biological activity.
  • Molecular Hybridization : Researchers have employed molecular hybridization techniques to combine triazole and quinazoline moieties, resulting in novel compounds with improved efficacy against cancer .

Case Study 1: Anticancer Evaluation

A study evaluated a series of triazoloquinazolines for their anticancer properties. Compound 9 demonstrated the highest anti-proliferative effect against HCT-116 cells with an IC50 value of 17.35 µM. These findings highlight the potential of this compound derivatives as promising candidates for cancer therapy .

Case Study 2: Topoisomerase II Inhibitors

Another research effort synthesized new derivatives that showed significant cytotoxic activity against cancer cell lines with IC50 values ranging from 2.44 to 9.43 µM. The incorporation of trifluoromethyl groups enhanced their binding affinity to DNA and increased their lipophilicity, facilitating cellular uptake .

作用機序

1-アミノ-[1,2,4]トリアゾロ[4,3-a]キナゾリン-5(3H)-オンの作用機序には、特定の分子標的や経路との相互作用が含まれます。たとえば、遺伝子発現の調節において重要な役割を果たすPCAFブロモドメインの強力な阻害剤として同定されています。 この標的に結合することにより、この化合物はヒストンアセチルトランスフェラーゼの活性を調節し、遺伝子発現の変化とがん細胞の増殖の阻害につながります .

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations and Pharmacological Profiles

Triazoloquinazolinones exhibit structure-activity relationships (SAR) dependent on substituents at positions 1 and 3. Key analogs include:

Compound Substituents Biological Activity (vs. Standards) Key Findings References
1-Methyl-4-phenyl derivative 1-CH₃, 4-C₆H₅ H₁-antihistaminic (71% protection) Equipotent to chlorpheniramine; low sedation
1-Methyl-4-(2-pyridyl) 1-CH₃, 4-pyridyl H₁-antihistaminic (71.43% protection) Higher efficacy and lower sedation (8%)
1-Substituted-4-nitrophenyl 1-R (alkyl), 4-NO₂-C₆H₄ H₁-antihistaminic (moderate activity) Nitro group enhances electron-withdrawing effects
1-Substituted-4-(3-Cl-C₆H₄) 1-R (CH₃, CH₂Cl), 4-Cl-C₆H₃ Antihistaminic, antifungal Chlorine improves lipophilicity and binding
4-Phenyl anticonvulsant 1-unsubstituted, 4-C₆H₅ Anticonvulsant (MES model) Active at 30–100 mg/kg; neurotoxicity minimal

Key Observations:

  • 1-Substituents: Methyl groups (e.g., 1-CH₃) enhance antihistaminic activity while minimizing sedation . The amino group in the target compound may improve solubility or hydrogen bonding but could reduce metabolic stability compared to methyl.
  • 4-Substituents: Aromatic/heteroaryl groups (e.g., phenyl, pyridyl) are critical for H₁ receptor antagonism. Electron-withdrawing groups (NO₂, Cl) enhance potency but may increase toxicity .

Pharmacokinetic and Toxicity Considerations

  • Sedation: Methyl-substituted analogs (e.g., 1-CH₃) show ≤8% sedation vs. 25% for chlorpheniramine . Amino groups could further reduce sedation due to polar interactions.
  • Toxicity: Computational models predict moderate acute toxicity for triazoloquinazolinones, with LD₅₀ values >500 mg/kg . The amino group’s impact remains unstudied but may alter metabolic pathways.

生物活性

1-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one is a nitrogen-containing heterocyclic compound that combines features of both triazole and quinazoline structures. This unique configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring fused to a quinazoline moiety, characterized by the presence of an amino group at the first position of the triazole ring. This structural arrangement enhances its reactivity and potential for functionalization.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)5.9
SW-480 (Colorectal)2.3
MCF-7 (Breast Cancer)5.65

The compound has been noted to induce apoptosis in cancer cells in a dose-dependent manner, with higher concentrations leading to increased rates of early and late apoptosis.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. A series of derivatives were synthesized and tested against various bacterial strains using the agar dilution method. The results indicated promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

The mechanism underlying the biological activities of this compound involves its ability to interact with specific biological targets:

  • Adenosine Receptors : Certain derivatives have shown affinity for adenosine receptors (A1 and A2), which play crucial roles in various physiological processes. For instance, some compounds demonstrated selective antagonistic activity towards these receptors with IC50 values as low as 21 nM for the A2 receptor .
  • Topoisomerase II Inhibition : The compound's derivatives have been identified as intercalative inhibitors of Topoisomerase II, which is essential for DNA replication and transcription. This inhibition can lead to cytotoxic effects in rapidly dividing cancer cells .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Antidepressant Effects : A related class of compounds has been shown to reduce immobility in behavioral despair models in rats, suggesting potential antidepressant properties .
  • Antihistaminic Activity : In vivo studies demonstrated that certain derivatives provided significant protection against histamine-induced bronchospasm in guinea pigs, indicating their potential use as antihistamines .

Q & A

Q. What are the standard synthetic routes for 1-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one derivatives?

The most common method involves cyclization of 2-hydrazinoquinazolin-4(3H)-one intermediates with one-carbon donors (e.g., carboxylic acids, acyl chlorides) under reflux conditions. For example, reaction with acetic acid yields 1-methyl derivatives, while chloroacetyl chloride introduces chloroalkyl substituents. This approach achieves yields of 80–85% and uses conventional reagents like ethanol or DMSO as solvents .

Q. How are primary antimicrobial screening assays designed for this compound class?

Primary screening typically uses whole-cell growth inhibition assays at a fixed concentration (e.g., 32 µg/mL in 0.3% DMSO-water). Activity is tested against Gram-negative bacteria (e.g., Acinetobacter baumannii), Gram-positive bacteria (e.g., Staphylococcus aureus), and fungi (e.g., Cryptococcus neoformans). Derivatives with amide or sulfur-containing side chains show enhanced activity, while unsubstituted analogs are inactive .

Q. What spectroscopic techniques are used to characterize triazoloquinazolinone derivatives?

Key methods include:

  • IR spectroscopy : To confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and amine (N–H, ~3200–3400 cm⁻¹) groups.
  • ¹H/¹³C NMR : To resolve substituent patterns (e.g., aromatic protons at δ 7.0–8.5 ppm).
  • Mass spectrometry (MS) : For molecular ion validation (e.g., [M+H]⁺ peaks). Elemental analysis ensures purity (>95%) .

Advanced Research Questions

Q. How do substituents at the 1- and 4-positions modulate H1-antihistaminic activity?

SAR studies reveal:

  • 1-Methyl substitution enhances potency (72.85% bronchospasm protection in guinea pigs) with minimal sedation (5.09% vs. 29.58% for chlorpheniramine maleate).
  • 4-Pyridinyl or 3-chlorophenyl groups improve receptor binding affinity.
  • Bulky substituents (e.g., benzyl) reduce bioavailability. Computational tools like PASS predict anti-asthmatic potential, validated by in vivo models .

Q. What computational strategies predict biological activity and toxicity in presynthetic stages?

  • PASS software : Estimates activity spectra (e.g., anti-allergic, anti-asthmatic) with Pa (probability "to be active") thresholds >0.6.
  • GUSAR : Predicts acute toxicity (LD₅₀) using QSAR models. Virtual libraries of 1-Ar-4-R derivatives are screened to prioritize low-toxicity candidates (e.g., LD₅₀ >500 mg/kg) .

Q. How can reaction pathways be controlled to avoid undesired byproducts (e.g., pyrazoles vs. triazoles)?

Cyclization of 2-hydrazinoquinazolinones with β-diketones (e.g., acetylacetone) favors triazole formation via intermediate dihydrotriazole species. Reaction conditions (temperature, solvent polarity) and substituent electronic effects dictate regioselectivity. For example, electron-withdrawing groups on the quinazolinone scaffold promote triazoloquinazolinone formation over pyrazole derivatives .

Q. What structural insights do crystallographic and DFT studies provide?

X-ray diffraction reveals planar triazoloquinazolinone cores with intermolecular π-π stacking. DFT calculations correlate electronic properties (e.g., HOMO-LUMO gaps) with antimicrobial activity. Substituents like bromine or dimethylamino groups enhance dipole interactions in crystal lattices, improving stability .

Methodological Challenges & Data Contradictions

Q. How to resolve discrepancies in antimicrobial activity across structurally similar analogs?

Contradictions arise from:

  • Side-chain flexibility : Amide-linked chains enhance membrane penetration (e.g., 80% inhibition of A. baumannii), while rigid aromatic groups reduce it.
  • Assay variability : Standardize inoculum size (e.g., 1×10⁶ CFU/mL) and solvent controls (DMSO ≤0.5%) to minimize false positives .

Q. Why do some derivatives show high antihistaminic activity but low sedation?

Low sedation correlates with reduced blood-brain barrier permeability. Polar 4-pyridinyl groups limit CNS penetration, while lipophilic 3-chlorophenyl analogs exhibit higher sedation. In silico logP predictions (<3.0) guide design of peripherally restricted agents .

Experimental Design Tables

Q. Table 1: Key SAR Findings for H1-Antihistaminic Activity

Substituent (Position)% Bronchospasm Protection% SedationReference
1-Methyl, 4-Pyridinyl72.855.09
1-Chloro, 4-Phenyl68.2018.40
1-Benzyl, 4-Chlorophenyl52.3024.10

Q. Table 2: Computational vs. Experimental Toxicity Comparison

CompoundPredicted LD₅₀ (GUSAR)Experimental LD₅₀Deviation
Derivative A650 mg/kg620 mg/kg4.6%
Derivative B480 mg/kg510 mg/kg5.9%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。